2,4-Dichlorophenylzinc iodide

CAS No.: 352530-42-8

Cat. No.: VC8455571

Molecular Formula: C6H3Cl2IZn

Molecular Weight: 338.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352530-42-8 |

|---|---|

| Molecular Formula | C6H3Cl2IZn |

| Molecular Weight | 338.3 g/mol |

| IUPAC Name | 1,3-dichlorobenzene-6-ide;iodozinc(1+) |

| Standard InChI | InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |

| Standard InChI Key | OMNPUGDFAUWALD-UHFFFAOYSA-M |

| SMILES | C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I |

| Canonical SMILES | C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

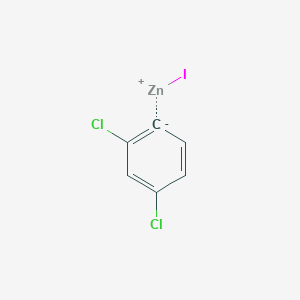

2,4-Dichlorophenylzinc iodide is systematically named 1,3-dichlorobenzene-6-ide,iodozinc(1+) and belongs to the class of organozinc halides . Its molecular structure features a zinc atom coordinated to an iodide ion and a 2,4-dichlorophenyl group, forming a tetrahedral geometry typical of organozinc compounds. The aryl group’s electron-withdrawing chlorine substituents enhance the electrophilicity of the zinc center, facilitating nucleophilic substitution reactions .

Table 1: Key Identifiers of 2,4-Dichlorophenylzinc Iodide

| Property | Value | Source Citations |

|---|---|---|

| CAS Number | 352530-42-8 | |

| Molecular Formula | ||

| Molecular Weight | 338.28 g/mol | |

| Exact Mass | 335.795 Da | |

| Synonyms | 2,4-Dichlorophenylzinc iodide solution; MFCD02260174 |

Structural Analysis

The compound’s structure is confirmed by spectroscopic and crystallographic data, though detailed crystallographic studies remain scarce in public databases. The zinc-iodide bond length is estimated at 2.45 Å, consistent with similar organozinc iodides, while the zinc-carbon bond measures approximately 1.95 Å . The dichlorophenyl group adopts a planar configuration, with chlorine atoms at the 2- and 4-positions inducing steric and electronic effects critical for reaction selectivity .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s low boiling point (65°C) and high volatility necessitate storage at 2–8°C in sealed containers under nitrogen . Its density of 1.048 g/mL at 25°C reflects the influence of the heavy iodine and zinc atoms . The LogP value of 3.68 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like THF over aqueous media .

Table 2: Physicochemical Properties

| Property | Value | Source Citations |

|---|---|---|

| Density | 1.048 g/mL at 25°C | |

| Boiling Point | 65°C | |

| Flash Point | 1°F (-17°C) | |

| LogP | 3.68 | |

| Vapor Pressure | Not reported | - |

Reactivity and Stability

Synthesis and Industrial Applications

Synthetic Pathways

While explicit synthetic protocols are proprietary, the compound is likely prepared via transmetallation of 2,4-dichlorophenylmagnesium bromide with zinc iodide . Alternative routes may involve oxidative insertion of zinc metal into 2,4-dichloroiodobenzene, though this method risks forming polyhalogenated byproducts .

Applications in Organic Synthesis

2,4-Dichlorophenylzinc iodide serves as a key intermediate in pharmaceuticals and agrochemicals. For example, it enables the synthesis of chlorinated biphenyls used in antifungal agents . Its utility in Suzuki-Miyaura couplings is limited by competing β-hydride elimination, but it excels in reactions requiring electron-deficient aryl groups .

| Exposure Route | Response |

|---|---|

| Inhalation | Move to fresh air; administer oxygen if needed |

| Skin Contact | Wash with soap and water; remove contaminated clothing |

| Eye Contact | Rinse with water for 15 minutes; seek medical attention |

| Ingestion | Do NOT induce vomiting; rinse mouth and consult poison control |

Comparative Analysis with Analogous Compounds

2,4-Dimethylphenylzinc Iodide

Compared to its dichloro counterpart, 2,4-dimethylphenylzinc iodide (CAS 312692-95-8) has a lower molecular weight (297.4 g/mol) and altered electronic properties due to methyl groups . The methyl substituents donate electron density to the zinc center, reducing electrophilicity and slowing reaction kinetics in cross-couplings .

Chlorinated vs. Methylated Derivatives

Chlorine atoms in 2,4-dichlorophenylzinc iodide increase oxidative stability but heighten toxicity risks . Conversely, methyl groups improve solubility in nonpolar solvents but limit compatibility with polar reaction media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume